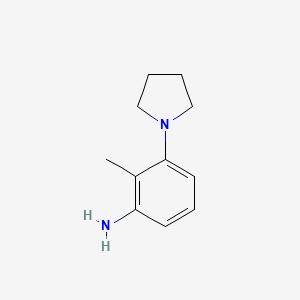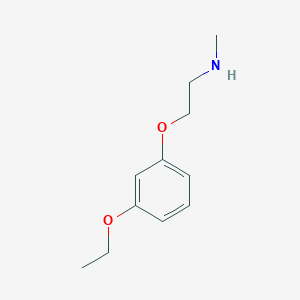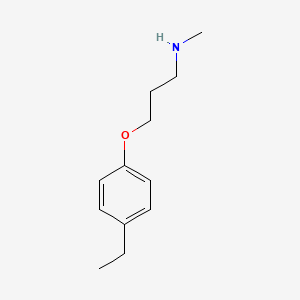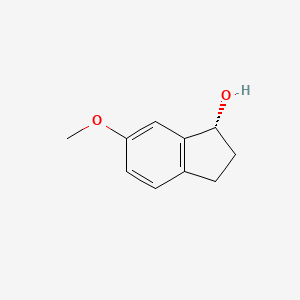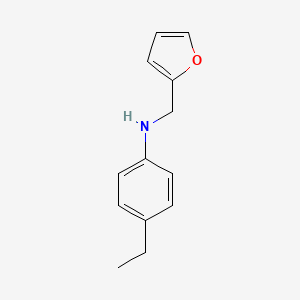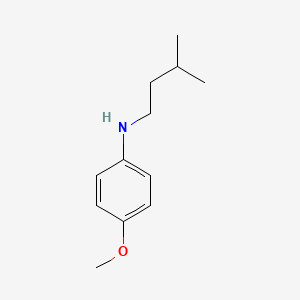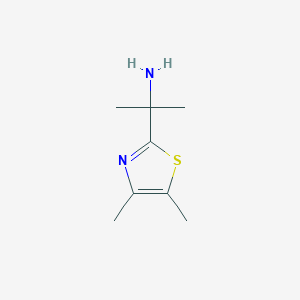![molecular formula C11H15NO2 B1416363 2-[Methyl(propan-2-yl)amino]benzoic acid CAS No. 1021244-13-2](/img/structure/B1416363.png)
2-[Methyl(propan-2-yl)amino]benzoic acid
Descripción general
Descripción
“2-[Methyl(propan-2-yl)amino]benzoic acid” is a compound with the molecular formula C11H15NO2 . It is a derivative of para-aminobenzoic acid (PABA), which is a commonly used building block in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups .
Synthesis Analysis
The synthesis of PABA derivatives often involves the reaction of the substituted aminobenzoic acid with other compounds . For example, Buchwald–Hartwig coupling was achieved through the reaction of the substituted aminobenzoic acid with 2-iodoanisole to produce methyl 4-(2-methoxyphenylamino)benzoate, which was then converted into carbazole carboxylate derivatives .
Molecular Structure Analysis
The molecular structure of “2-[Methyl(propan-2-yl)amino]benzoic acid” can be represented by the InChI string: InChI=1S/C11H15NO2.ClH/c1-8(2)12(3)10-6-4-9(5-7-10)11(13)14;/h4-8H,1-3H3,(H,13,14);1H .
Chemical Reactions Analysis
PABA and its derivatives have been observed to exhibit a wide range of biological activities, including anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . This suggests their potential as therapeutic agents in future clinical trials.
Physical And Chemical Properties Analysis
The molecular weight of “2-[Methyl(propan-2-yl)amino]benzoic acid” is 229.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-[Methyl(propan-2-yl)amino]benzoic acid, a derivative of benzoic acid, has been synthesized and characterized in various studies, demonstrating its significance in scientific research. For instance, Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases, including derivatives of amino-benzothiazole and 2-formylbenzoic acid, and characterized them using spectroscopy techniques. These compounds demonstrated antimicrobial activities against bacterial strains causing infections in different human organs, highlighting their potential in antimicrobial applications (Mishra et al., 2019).
Antimicrobial and Biological Activities
The antimicrobial properties of benzoic acid derivatives have been a focal point of research. Abdel Ghani and Mansour (2011) investigated the structural properties and biological activity of a specific ester of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid. They conducted quantum mechanical calculations and found good agreement between theoretical and experimental values, showcasing the compound's antibacterial activity (Abdel Ghani & Mansour, 2011).
Corrosion Inhibition
The compounds related to 2-[Methyl(propan-2-yl)amino]benzoic acid have been studied for their potential in corrosion inhibition. Yadav et al. (2015) synthesized amino acid compounds as corrosion inhibitors for N80 steel in an HCl solution. These compounds were found to be of mixed type in nature, and their adsorption on the N80 steel surface obeyed the Langmuir adsorption isotherm. The study also employed various spectroscopy techniques to characterize the surface morphology of uninhibited and inhibited N80 steel specimens, demonstrating the compounds' utility in corrosion inhibition (Yadav et al., 2015).
Direcciones Futuras
Given the wide range of biological activities exhibited by PABA and its derivatives, further investigation is needed to evaluate the safety and efficacy of these compounds in clinical investigations and to better understand the specific mechanism of action revealed by these compounds . The unique features of PABA make it a strong candidate for inclusion in a massive chemical database of molecules having drug-like effects .
Propiedades
IUPAC Name |
2-[methyl(propan-2-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)12(3)10-7-5-4-6-9(10)11(13)14/h4-8H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCXTJXGQVWCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(propan-2-yl)amino]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




